molecular formula C7H4BrClN2 B1441982 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190310-75-8

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1441982
CAS No.: 1190310-75-8
M. Wt: 231.48 g/mol
InChI Key: BOICHORMLBIXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby affecting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. By altering the activity of this pathway, this compound can impact cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. This compound has been found to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cell signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can cause detrimental outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism. For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s transport and distribution are essential for its biological activity, as they influence its accessibility to target enzymes and biomolecules .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and chlorination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the reaction of 4-chloro-7-azaindole with bromine in the presence of a solvent like dichloromethane at low temperatures (0°C). The reaction mixture is then treated with sodium hydroxide to adjust the pH, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for purification and isolation of the final product is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of diverse bioactive molecules .

Properties

IUPAC Name

3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOICHORMLBIXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696595
Record name 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-75-8
Record name 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.